Methyl2-bromo-4,4,4-trifluoro-3-methylbutanoate
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Overview
Description
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is a versatile chemical compound with the molecular formula C6H8BrF3O2. It is known for its unique structure, which includes a bromine atom, three fluorine atoms, and a methyl group attached to a butanoate backbone. This compound is widely used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several synthetic routes. One common method involves the bromination of 4,4,4-trifluoro-3-methylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4,4,4-trifluoro-2-butenoate: Another brominated and fluorinated ester with similar reactivity.
Methyl 2-bromo-4,4,4-trifluoro-3-butenoate: A closely related compound with a different substitution pattern on the butanoate backbone.
Uniqueness
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of bromine and trifluoromethyl groups makes it particularly useful in the synthesis of fluorinated compounds and in studies involving halogenated intermediates .
Biological Activity
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is a compound that has garnered attention in various biological studies due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources and providing a comprehensive overview of its effects.
Chemical Structure
The compound can be described by the following structural formula:
This structure reveals the presence of a bromine atom and trifluoromethyl groups, which are often associated with enhanced biological activity.
Biological Activity Overview
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate exhibits several biological activities, including:
- Antimicrobial Activity : Studies suggest that halogenated compounds often possess antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance this activity.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
Research indicates that methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has significant antimicrobial properties. A comparative study on various halogenated esters demonstrated that this compound effectively inhibited the growth of several bacterial strains. Table 1 summarizes the antimicrobial efficacy against common pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial efficacy of Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable case study involved the treatment of LPS-stimulated macrophages where a concentration-dependent decrease in cytokine levels was observed.
Cytotoxicity Studies
Cytotoxic assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate induces apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
The biological activity of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate may be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. This interaction can disrupt cellular processes leading to apoptosis or inhibition of microbial growth.
Properties
Molecular Formula |
C6H8BrF3O2 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H8BrF3O2/c1-3(6(8,9)10)4(7)5(11)12-2/h3-4H,1-2H3 |
InChI Key |
ZXLOLPNINIAKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)Br)C(F)(F)F |
Origin of Product |
United States |
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